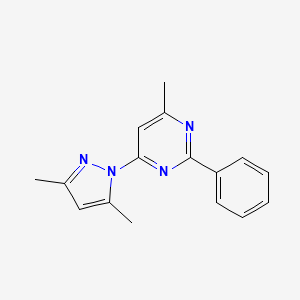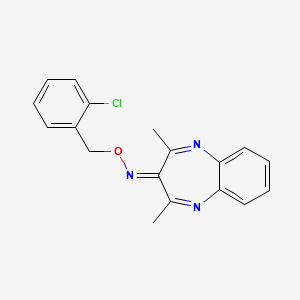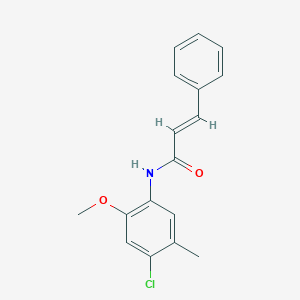
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine is a compound involved in various chemical reactions and has been studied for its potential applications in medicinal chemistry and material science.
Synthesis Analysis
- A study by Rahmouni et al. (2016) describes the synthesis of pyrazolopyrimidines derivatives, including compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine, through condensation reactions and other synthetic methods (Rahmouni et al., 2016).
Molecular Structure Analysis
- Bushuev et al. (2009) analyzed the molecular structures of complexes involving similar pyrazolylpyrimidine compounds, detailing the coordination to metal atoms and the resulting geometric configurations (Bushuev et al., 2009).
Chemical Reactions and Properties
- The work by Erkin et al. (2021) on pyrimidin-4-yl derivatives, which are structurally related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine, provides insights into their chemical reactions and properties, especially in the context of anti-tubercular activity (Erkin et al., 2021).
Physical Properties Analysis
- Studies on compounds with similar structural features have focused on their physical properties, including solubility, melting points, and crystalline structure, as evidenced by the research of Asiri & Khan (2010), which offers a comparative perspective (Asiri & Khan, 2010).
Scientific Research Applications
Complex Formation and Properties
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine is used in forming copper(II) and cobalt(II) complexes. These complexes have been studied for their structure and properties. X-ray diffraction data showed that these are mononuclear molecular complexes, with the compound coordinating in a chelating bidentate fashion through the N atoms of the pyrimidine and pyrazole rings. These complexes exhibit weak antiferromagnetic interactions (Bushuev et al., 2009).
Utility in Heterocyclic Synthesis
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. It is involved in the production of pyrazole, pyridine, and pyrimidine derivatives, indicating its utility in the synthesis of diverse organic structures with potential biological activities (Fadda et al., 2012).
Corrosion Inhibition
A theoretical study using density functional theory (DFT) examined derivatives of this compound for their potential activity as corrosion inhibitors. The study aimed to elucidate the efficiency and reactive sites of these compounds in corrosion inhibition, which is essential in materials science and engineering (Wang et al., 2006).
Catalytic Activity
Copper(II) complexes with this compound have shown catalytic activity in ethylene polymerization. These complexes, in combination with certain co-catalysts, can catalyze the polymerization of ethylene, a fundamental process in industrial chemistry (Bushuev et al., 2012).
Antitumor and Antimicrobial Activities
Pyrazolopyridine derivatives, synthesized using this compound, have been tested for antioxidant, antitumor, and antimicrobial activities. This highlights its potential use in the development of novel therapeutic agents (El‐Borai et al., 2013).
Synthesis of Cyclopalladated Compounds
It has been used in the synthesis of cyclopalladated compounds. These compounds have potential applications in catalysis and materials science (Caygill & Steel, 1990).
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-10-15(20-13(3)9-12(2)19-20)18-16(17-11)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNUOYJHWJVRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-pyrimidyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B5646045.png)
![N~2~-methyl-N~1~-{rel-(3R,4S)-1-[4-methyl-6-(methylamino)-2-pyrimidinyl]-4-propyl-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5646047.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methyl-4-pyridinyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5646056.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5646059.png)
![2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5646071.png)
![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)

![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)
![5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)


![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)